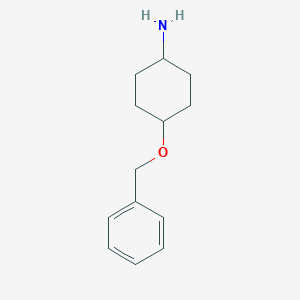

Trans-4-(benzyloxy)cyclohexanamine

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJZOTXVZFPSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540789 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98454-39-8 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of trans-4-(benzyloxy)cyclohexanamine from 4-aminocyclohexanol

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of trans-4-(benzyloxy)cyclohexanamine from trans-4-aminocyclohexanol. The narrative emphasizes the strategic considerations, mechanistic underpinnings, and practical execution of this multi-step synthesis, ensuring scientific integrity and reproducibility.

Strategic Overview: Navigating the Synthetic Landscape

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis from trans-4-aminocyclohexanol presents a key challenge: the presence of two nucleophilic groups, an amine (-NH₂) and a hydroxyl (-OH). To achieve selective O-alkylation (benzylation of the hydroxyl group) without concurrent N-alkylation, a protection-deprotection strategy is imperative.[1][2][3] The overall synthetic pathway can be broken down into three core stages:

-

N-Protection: The amine functionality of trans-4-aminocyclohexanol is selectively protected to prevent its reaction in the subsequent benzylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.[4][5]

-

O-Benzylation: The hydroxyl group of the N-protected intermediate is converted to a benzyloxy group via a Williamson ether synthesis.[6][7][8] This classic Sₙ2 reaction involves the formation of an alkoxide followed by nucleophilic attack on benzyl bromide.

-

N-Deprotection: The Boc protecting group is removed from the benzylated intermediate to yield the final product, this compound.[5][9][10][11][12]

Figure 1: Overall synthetic workflow.

Mechanistic Insights and Causality

The Rationale for Amine Protection

Direct benzylation of trans-4-aminocyclohexanol would lead to a mixture of O-benzylated, N-benzylated, and N,N-dibenzylated products, complicating purification and significantly reducing the yield of the desired compound. The amine group is generally more nucleophilic than the hydroxyl group, making it more reactive towards electrophiles like benzyl bromide. By converting the amine to a carbamate (the Boc-protected amine), its nucleophilicity is drastically reduced, allowing for selective reaction at the hydroxyl group.[1]

The Williamson Ether Synthesis: A Closer Look

The Williamson ether synthesis is a cornerstone of ether formation.[6][8][13] The reaction proceeds in two key steps:

-

Deprotonation: A strong base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is an excellent choice for this purpose. It is a non-nucleophilic, strong base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[14] The reaction produces hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.

-

Nucleophilic Substitution (Sₙ2): The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a concerted Sₙ2 fashion.[6][8] The choice of a primary halide like benzyl bromide is crucial, as secondary and tertiary halides are more prone to elimination (E2) side reactions, especially in the presence of a strong base.[7][13]

Deprotection: Liberating the Final Product

The Boc group is stable to the basic conditions of the Williamson ether synthesis but is readily cleaved under acidic conditions.[5] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide, regenerating the amine. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this transformation.[5][12]

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Sodium hydride is highly reactive with water and can ignite spontaneously in air.[14][15] Benzyl bromide is a lachrymator and is corrosive.[16][17][18][19][20] Handle these reagents with extreme care.

PART 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Boc-4-aminocyclohexanol)

-

Dissolution: In a round-bottom flask, dissolve trans-4-aminocyclohexanol (1.0 eq) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF)/water.

-

Base Addition: Add triethylamine (Et₃N) (1.5 eq) to the solution.

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol, typically as a white solid.

PART 2: Synthesis of tert-butyl (trans-4-(benzyloxy)cyclohexyl)carbamate

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-aminocyclohexanol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Sodium Hydride Addition: Cool the solution to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 1 hour.

-

Benzyl Bromide Addition: Add benzyl bromide (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Workup: Extract the mixture with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

PART 3: Synthesis of this compound

-

Dissolution: Dissolve the purified tert-butyl (trans-4-(benzyloxy)cyclohexyl)carbamate (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 2-4 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Data and Characterization

| Compound | Molecular Weight ( g/mol ) | Physical State |

| trans-4-Aminocyclohexanol | 115.17 | White to light yellow powder |

| tert-butyl (trans-4-hydroxycyclohexyl)carbamate | 215.30 | White solid |

| tert-butyl (trans-4-(benzyloxy)cyclohexyl)carbamate | 305.43 | Colorless to yellow oil |

| This compound | 205.30 | Yellow to brown oil or solid |

Characterization of this compound:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl group (aromatic protons around 7.2-7.4 ppm and the benzylic CH₂ protons around 4.5 ppm) and the cyclohexyl ring protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (m/z = 205.30).

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the N-H stretch of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretch of the carbamate (around 1680-1700 cm⁻¹) from the protected intermediate. It will show the characteristic N-H bend of the primary amine.

Conclusion

The synthesis of this compound from trans-4-aminocyclohexanol is a robust and reproducible process when a carefully planned protection-deprotection strategy is employed. The use of a Boc protecting group for the amine, followed by a Williamson ether synthesis for the O-benzylation, and subsequent acidic deprotection provides an efficient route to this valuable synthetic intermediate. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful outcome.

References

- Alkali Metals Limited. MSDS for SODIUM HYDRIDE.

- Sodium hydride, 60% dispersion in mineral oil - Safety D

- Synquest Labs. (n.d.). Benzyl bromide.

- Common Organic Chemistry. (n.d.). Benzyl Bromide.

- CDH Fine Chemical. (n.d.).

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (2025).

- Benzyl-Bromide - Safety D

- New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.

- National Oceanic and Atmospheric Administration. (n.d.). benzyl bromide. CAMEO Chemicals.

- Benchchem. (n.d.). trans-4-Aminocyclohexanol | High-Purity Building Block.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.

- Novel Practical Deprotection of N-Boc Compounds Using Fluorin

- Selective Deprotection of N-Boc Catalyzed by Silica Gel. (2012). Chemical Journal of Chinese Universities.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- The Royal Society of Chemistry. (n.d.).

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.

- Guidechem. (n.d.). trans-4-Aminocyclohexanol 27489-62-9 wiki.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- The Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances.

- Super Trick for Williamson Synthesis. (2018). YouTube.

- Sigma-Aldrich. (n.d.).

- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.

- Process for the preparation of trans-4-aminocyclohexanol. (n.d.).

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.).

- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PMC - NIH.

- Sigma-Aldrich. (n.d.). This compound | 98454-39-8.

- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.

- Sigma-Aldrich. (n.d.). This compound | 98454-39-8.

- A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organoc

- The synthesis of E enol ethers of protected 4-amino aldehydes. (n.d.). RSC Publishing.

- This compound, 98% Purity, C13H19NO, 1 gram. (n.d.).

- Benchchem. (n.d.).

- PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. (n.d.).

- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (n.d.).

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.).

- Preparation method of trans-4-methyl cyclohexylamine. (n.d.).

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. Benzyl Bromide [commonorganicchemistry.com]

- 18. westliberty.edu [westliberty.edu]

- 19. nj.gov [nj.gov]

- 20. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physicochemical Properties of Trans-4-(benzyloxy)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug development, the precise characterization of molecular entities is paramount. The journey from a promising lead compound to a clinically viable drug is paved with meticulous investigation into its fundamental physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of Trans-4-(benzyloxy)cyclohexanamine, a versatile building block with significant potential in the synthesis of novel therapeutics. By delving into its core physicochemical attributes and the experimental methodologies for their determination, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to unlock the full potential of this and structurally related compounds.

Introduction to this compound: A Scaffold of Pharmaceutical Interest

This compound, a disubstituted cyclohexane derivative, presents a compelling structural motif for drug design. The molecule incorporates a rigid cyclohexyl core, which can impart favorable conformational constraints, a basic amine group crucial for target engagement and modulating solubility, and a benzyloxy substituent that can influence lipophilicity and participate in various intermolecular interactions. The "trans" stereochemistry of the substituents on the cyclohexane ring is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets.

The strategic importance of the trans-4-substituted cyclohexane-1-amine scaffold is underscored by its presence in marketed pharmaceuticals. For instance, this core structure is a key intermediate in the synthesis of cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder[1][2]. The exploration of derivatives of this scaffold continues to be an active area of research, with the potential to yield novel therapeutic agents across various disease areas. A thorough understanding of the physicochemical properties of building blocks like this compound is therefore not merely an academic exercise but a critical step in the rational design and development of next-generation medicines.

Core Physicochemical Properties

The utility of a chemical compound in drug discovery is intrinsically linked to its physicochemical profile. These properties dictate how the molecule will behave in both in vitro assays and in vivo systems. Below, we present a summary of the key physicochemical properties of this compound, followed by a discussion of their significance and the experimental rationale for their determination.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | trans-4-(Benzyloxy)cyclohexan-1-amine | --- |

| CAS Number | 98454-39-8 | [3][4] |

| Molecular Formula | C₁₃H₁₉NO | [3] |

| Molecular Weight | 205.30 g/mol | [3] |

| Physical Form | Liquid to yellow-brown sticky oil/solid | [4][5] |

| Melting Point | Not explicitly reported; likely near ambient temperature. The related compound, trans-4-aminocyclohexanol, has a melting point of 108-113 °C.[6] | Inferred |

| Boiling Point | Not explicitly reported. | --- |

| pKa (predicted) | ~10.5 (for the amine group) | Estimated based on similar cyclohexylamine derivatives. |

| Solubility | Soluble in water; slightly soluble in methanol and chloroform.[7] | Inferred from related compounds. |

Molecular Structure and Weight

The foundational properties of any molecule are its structure and molecular weight. These are determined through a combination of synthetic route confirmation and analytical techniques such as mass spectrometry and elemental analysis.

Caption: Chemical structure of this compound.

Physical State and Thermal Properties

The physical state of this compound is reported inconsistently as a liquid or a sticky oil to solid, suggesting its melting point is close to ambient temperatures[4][5]. The melting point is a critical parameter that influences handling, formulation, and purification strategies. For a viscous or semi-solid compound, Differential Scanning Calorimetry (DSC) is a superior method to traditional capillary melting point apparatus for obtaining an accurate melting range.

The boiling point, while not experimentally reported in the available literature, is an important characteristic for purification by distillation, especially during process development and scale-up.

Acidity/Basicity (pKa)

The pKa of the primary amine in this compound is a crucial determinant of its ionization state at physiological pH. This, in turn, profoundly impacts its solubility, membrane permeability, and interaction with biological targets. The estimated pKa of ~10.5 is typical for a primary amine on a cyclohexyl ring.

Expertise & Experience: The basicity of the amine is a key handle for drug design. It allows for the formation of salts, which often exhibit improved solubility and stability compared to the free base. Furthermore, the protonated form of the amine can engage in crucial hydrogen bonding and ionic interactions with acidic residues in a protein's active site.

Solubility

Solubility in both aqueous and organic media is a cornerstone of a drug candidate's developability. While explicit quantitative solubility data for this compound is scarce, the solubility of the related compound trans-4-aminocyclohexanol in water, methanol, and chloroform provides a useful qualitative guide[7]. The benzyloxy group in the target molecule will increase its lipophilicity compared to the hydroxyl group in trans-4-aminocyclohexanol, likely decreasing its aqueous solubility while enhancing its solubility in less polar organic solvents.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the determination of these physicochemical properties must follow robust, validated protocols. The following section outlines standard methodologies for the characterization of a compound like this compound.

Determination of Melting Point (for semi-solids)

For a compound described as a "sticky oil to solid," a precise melting point can be challenging to obtain with a conventional capillary apparatus. Differential Scanning Calorimetry (DSC) offers a more accurate and reproducible method.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point.

-

Cool the sample back to the initial temperature.

-

Perform a second heating ramp at a slower rate (e.g., 1-2 °C/min) through the melting transition to obtain a high-resolution melting endotherm.

-

-

Data Analysis: The onset of the endothermic peak in the second heating cycle is reported as the melting point. The peak area can be used to calculate the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a gold-standard method for the accurate determination of pKa values.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water or a co-solvent system if solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or buffer of a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), and complex multiplets for the cyclohexyl protons. The protons attached to the carbons bearing the amine and benzyloxy groups will appear at distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic methylene carbon, and the six carbons of the cyclohexane ring. The carbons directly attached to the nitrogen and oxygen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).

-

C-O stretching vibration for the ether linkage (around 1050-1150 cm⁻¹).

-

Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (MW = 205.30), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 205. A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

Synthesis and Reactivity

This compound can be synthesized through various routes, with a common method being the reductive amination of 4-(benzyloxy)cyclohexanone.

Caption: A General Synthetic Pathway to this compound.

The primary amine of this compound is a versatile functional group that can undergo a wide range of chemical transformations, including acylation, alkylation, and arylation, making it a valuable synthon for the construction of more complex molecules.

Conclusion and Future Perspectives

This compound is a valuable building block for medicinal chemistry, offering a unique combination of structural features that can be leveraged in the design of novel therapeutic agents. This guide has provided a comprehensive overview of its core physicochemical properties and the standard experimental protocols for their determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the principles and methodologies outlined herein provide a robust framework for its characterization and utilization in a research and development setting. As the quest for new and improved medicines continues, a deep understanding of the fundamental properties of such key intermediates will remain an indispensable component of successful drug discovery.

References

-

Trans 4 Amino Cyclohexanol Latest Price Exporter - Cartel International. (URL: [Link])

-

4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). (URL: [Link])

-

Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem - NIH. (URL: [Link])

-

4 - Supporting Information. (URL: [Link])

-

This compound, 98% Purity, C13H19NO, 1 gram. (URL: [Link])

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - ResearchGate. (URL: [Link])

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3) - ResearchGate. (URL: [Link])

-

4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem - NIH. (URL: [Link])

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (URL: [Link])

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (URL: [Link])

-

Benzenamine, 4-cyclohexyl- - the NIST WebBook. (URL: [Link])

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed. (URL: [Link])

-

(1r,2r)-trans-2-benzyloxy-cyclohexylamine - PubChemLite. (URL: [Link])

-

Cyclohexanamine, 4,4'-methylenebis- - the NIST WebBook. (URL: [Link])

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. (URL: [Link])

-

bmse000451 Cyclohexylamine at BMRB. (URL: [Link])

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. (URL: [Link])

-

Cyclohexylamine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors - PeerJ. (URL: [Link])

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. (URL: [Link])

-

STUDIES ON SOME PHYSICOCHEMICAL PROPERTIES OF LEUCAENA LEUCOCEPHALA BARK GUM - PMC - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 98454-39-8 [sigmaaldrich.com]

- 5. This compound | 98454-39-8 [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

"Trans-4-(benzyloxy)cyclohexanamine" CAS number and structure

An In-Depth Technical Guide to trans-4-(benzyloxy)cyclohexanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, applications, and safety protocols, grounding all claims in authoritative sources.

Core Compound Identification and Physicochemical Properties

This compound is a disubstituted cyclohexane derivative featuring a primary amine and a benzyloxy ether. The trans stereochemistry, where the two substituents are on opposite faces of the cyclohexane ring, is crucial for its application in creating specific three-dimensional molecular architectures, particularly in medicinal chemistry.

The benzyloxy group serves as a stable, protected form of a hydroxyl group. This protecting group is robust under a variety of reaction conditions, yet it can be readily cleaved via hydrogenolysis to unmask the alcohol, providing a versatile synthetic handle for further functionalization. The primary amine is a nucleophilic center and a common site for derivatization, such as amide bond formation or reductive amination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98454-39-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₉NO | [1][4] |

| Molecular Weight | 205.30 g/mol | [2][4] |

| Appearance | Yellow to Brown Sticky Oil or Solid | [1] |

| Purity | Typically ≥98% | [1][4] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [1] |

| InChI Key | QEJZOTXVZFPSPN-JOCQHMNTSA-N | [1][5] |

Chemical Structure:

Figure 1: 2D structure of this compound, illustrating the trans relationship between the amine and benzyloxy groups.

Synthesis and Stereochemical Considerations

A highly plausible route starts from 4-(benzyloxy)cyclohexanone. The key step is the stereoselective amination of the ketone. This can be achieved through reductive amination. However, achieving high trans-selectivity often requires a more nuanced approach, such as an oxime reduction or leveraging thermodynamic control.

Exemplary Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis. The critical phase is the reduction of the intermediate oxime. Using dissolving metal reductions (e.g., sodium in alcohol) often favors the formation of the thermodynamically more stable equatorial amine, which corresponds to the trans product in this substitution pattern.

Caption: A plausible synthetic workflow for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The rigid trans-1,4-cyclohexane scaffold is a common bioisostere for a phenyl ring, offering a saturated, three-dimensional alternative that can improve physicochemical properties such as solubility while maintaining a desirable vector for substituent placement.

Core Utility as a Synthetic Intermediate

The molecule's utility stems from its distinct functional handles, which can be addressed orthogonally.

Caption: Logical relationship between the structure and synthetic applications.

Relevance in Pharmaceutical Synthesis

Derivatives of trans-4-aminocyclohexanol are crucial components in modern pharmaceuticals. For instance, the core structure is found in inhibitors of Janus Kinases (JAK) and Rho-kinase, which are targets for inflammatory diseases and cardiovascular conditions, respectively.[8][9][10] Cariprazine, an antipsychotic drug, also features a trans-4-substituted cyclohexane-1-amine as a key structural element, highlighting the pharmaceutical industry's interest in this scaffold.[6] The benzyloxy derivative is an ideal precursor for these syntheses, allowing for the introduction of the amine and protected alcohol in a single, stereochemically defined building block.

Experimental Protocol: N-Acetylation

To illustrate its utility, this section provides a standard protocol for the N-acetylation of the primary amine, a fundamental transformation in organic synthesis.

Objective: To synthesize N-(trans-4-(benzyloxy)cyclohexyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution.

-

Add acetic anhydride dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure N-acetylated product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [1][2] |

| Signal Word | Warning | [1][2] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1][2][5] |

| H315 | Causes skin irritation. | [1][2][5] | |

| H319 | Causes serious eye irritation. | [1][2][5] | |

| H335 | May cause respiratory irritation. | [1][2][5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1][2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |

Handling Recommendations:

-

Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.[11]

-

Personal Protective Equipment: Wear nitrile gloves, safety goggles with side shields, and a lab coat.[12]

-

Storage: Store in a tightly sealed container under an inert atmosphere, away from light and oxidizing agents.[1]

-

Spill Response: Absorb spills with an inert material and dispose of as hazardous waste.[12]

References

-

Labsolu. This compound Product Page. [2]

-

Fisher Scientific. This compound Product Page. [4]

-

Thermo Fisher Scientific. trans-4-(Benzyloxycarbonylamino)cyclohexylamine Product Page.

-

Santa Cruz Biotechnology. This compound Product Page. [3]

-

Fisher Scientific. Safety Data Sheet for a related compound. [11]

-

Merck. This compound Product Page. [5]

-

Valtris. Safety Data Sheet for Cyclohexylamine. [12]

-

Sigma-Aldrich. This compound (Fluorochem Partner).

-

University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [8]

-

Vértessy, L. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. [6]

-

Delgado, F. et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [7]

-

Google Patents. Novel synthesis process of trans-4-methylcyclohexylamine.

-

Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [9]

-

CymitQuimica. trans-4-Methylcyclohexylamine Product Page.

-

Patsnap Eureka. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [10]

Sources

- 1. This compound | 98454-39-8 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 98454-39-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 10. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 11. fishersci.com [fishersci.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

spectroscopic data (NMR, IR, MS) of "Trans-4-(benzyloxy)cyclohexanamine"

An In-depth Technical Guide to the Spectroscopic Characterization of Trans-4-(benzyloxy)cyclohexanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound. The methodologies and interpretations presented herein are grounded in established principles and validated through practical application.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique combination of functional groups and stereochemistry that gives rise to a distinct spectroscopic fingerprint. The molecule consists of a cyclohexane ring with two substituents, an amino group (-NH₂) and a benzyloxy group (-OCH₂Ph), in a trans-1,4-diequatorial conformation, which is the most stable arrangement.[1][2] The key structural features to be identified are:

-

A Primary Amine (-NH₂): This group will exhibit characteristic stretches and bends in the IR spectrum, influence the chemical shifts of adjacent protons and carbons in NMR, and direct fragmentation in mass spectrometry.[3][4][5][6][7]

-

A Benzyl Ether (-OCH₂Ph): The aromatic ring and the benzylic methylene bridge will produce distinct signals in both ¹H and ¹³C NMR. The C-O ether linkage will be evident in the IR spectrum.

-

A Trans-1,4-Disubstituted Cyclohexane Ring: The chair conformation and the trans orientation of the substituents dictate the chemical environments of the ring protons and carbons, leading to specific coupling patterns and chemical shifts in NMR spectra.[1][2]

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.

Expected Spectral Features:

-

Aromatic Carbons (δ 127-138 ppm): Four signals are expected for the phenyl ring: one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon.

-

Benzylic Carbon (-OCH₂-) (δ ~70 ppm): The carbon of the methylene bridge will appear in this region. The chemical shift of carbons in ethers or alcohols typically falls in the 50-90 ppm range. [8][9]* Cyclohexane C-O Carbon (C-4) (δ ~75 ppm): The carbon attached to the benzyloxy group is significantly deshielded.

-

Cyclohexane C-N Carbon (C-1) (δ ~50 ppm): The carbon attached to the amino group appears at a characteristic shift. [3]* Cyclohexane Methylene Carbons (C-2,3,5,6) (δ ~30-35 ppm): Due to the symmetry of the trans-1,4-disubstituted ring, the remaining four methylene carbons should give rise to two distinct signals.

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Ar-C (ipso) |

| ~128.5 | Ar-C H |

| ~127.8 | Ar-C H |

| ~127.5 | Ar-C H |

| ~75 | C H-O |

| ~70 | -O-C H₂-Ph |

| ~50 | C H-N |

| ~33 | Cyclohexane -C H₂- |

| ~30 | Cyclohexane -C H₂- |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlets for each carbon. [8]A larger number of scans is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for chemical shift calibration. [10]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Spectral Features:

-

N-H Stretch (3300-3500 cm⁻¹): As a primary amine, two distinct peaks are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations. [4][5][7][11]* C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring. [12]* C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Strong absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the cyclohexane and benzylic methylene groups. [3]* N-H Bend (1550-1650 cm⁻¹): A scissoring vibration for the primary amine appears in this region. [6][12]* C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several peaks in this region are characteristic of the phenyl group.

-

C-O Stretch (Ether) (1000-1250 cm⁻¹): A strong absorption band in this region is indicative of the C-O-C ether linkage. [5]* C-N Stretch (Aliphatic) (1000-1250 cm⁻¹): The C-N stretch of the aliphatic amine also falls in this region and may overlap with the C-O stretch. [6][12] Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380, ~3300 | Medium | N-H Stretch (asymmetric & symmetric) |

| ~3030 | Medium-Weak | Aromatic C-H Stretch |

| ~2930, ~2850 | Strong | Aliphatic C-H Stretch |

| ~1600 | Medium | N-H Bend |

| ~1495, ~1450 | Medium | Aromatic C=C Stretch |

| ~1100 | Strong | C-O Stretch (Ether) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid film between two salt (NaCl or KBr) plates or as a KBr pellet if it is a solid. For a liquid, a single drop is sufficient.

-

Background Scan: Record a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Spectral Features:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₁₉NO) is 205.30 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [7]Therefore, the molecular ion peak [M]⁺ is expected at m/z 205.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom can break, leading to a resonance-stabilized iminium ion. However, for cyclic amines, this is less straightforward than for acyclic amines. [7][13] * Loss of Benzyl Group: Cleavage of the O-CH₂ bond can lead to a stable benzyl cation at m/z 91.

-

Loss of Benzyloxy Radical: Cleavage of the C-O bond can result in the loss of a benzyloxy radical (•OCH₂Ph), leaving a cyclohexylaminium cation fragment.

-

Base Peak: For many cyclohexylamine derivatives, a common fragmentation involves ring opening and subsequent rearrangement, often leading to a base peak at m/z 56, corresponding to [C₄H₈]⁺, or a prominent peak at m/z 30 for [CH₂NH₂]⁺. [13][14] Data Summary: Mass Spectrometry (EI)

-

| m/z | Possible Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 108 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 56 | [C₄H₈]⁺ |

digraph "MS_Fragmentation" { bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C₁₃H₁₉NO]⁺˙\nm/z = 205"]; F1 [label="[C₇H₇]⁺\nm/z = 91\n(Benzyl Cation)"]; F2 [label="[C₆H₁₂NO]⁺\nm/z = 108"];

M -> F1 [label="Loss of •C₆H₁₂NO"]; M -> F2 [label="Loss of •C₇H₇"]; }

Caption: Plausible fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides purity information.

-

Ionization: Use Electron Ionization (EI) at 70 eV. EI is a standard, high-energy method that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-300) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and stereochemistry. IR spectroscopy validates the presence of the key amine and ether functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the assigned structure. Together, these techniques offer an unambiguous characterization essential for quality control and regulatory compliance in drug development and chemical research.

References

- Benchchem. Spectroscopic Analysis: A Comparative Guide to N-cyclohexyl-4-methoxybenzenesulfonamide and Its Precursors.

- Benchchem. Cyclohexylamine (C6H13N) properties.

-

Scribd. IR Absorption Table. Available at: [Link]

- Benchchem. A Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs.

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

Future4200. Chapter 11 - Amines. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available at: [Link]

-

Reddit. I need some help understanding the mass spec of dimethyl-cyclohexylamine. Available at: [Link]

-

University of Colorado Boulder. IR Chart. Available at: [Link]

-

WebSpectra. IR Absorption Table. Available at: [Link]

-

National Institute of Standards and Technology. Cyclohexylamine - NIST WebBook. Available at: [Link]

-

The Royal Society of Chemistry. c6cy02413k1.pdf. Available at: [Link]

-

Canadian Science Publishing. Conformational analysis of 1,4-disubstituted cyclohexanes. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

PubMed. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

SpectraBase. Benzyl alcohol, o-(benzyloxy)- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubMed. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Available at: [Link]

-

National Institute of Standards and Technology. Cyclohexylamine - NIST WebBook. Available at: [Link]

-

Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern. Available at: [Link]

-

Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Available at: [Link]

-

YouTube. 1H NMR of cyclohexane. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. scribd.com [scribd.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. compoundchem.com [compoundchem.com]

- 10. rsc.org [rsc.org]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. future4200.com [future4200.com]

- 14. Cyclohexylamine [webbook.nist.gov]

The Strategic Utility of trans-4-(Benzyloxy)cyclohexanamine as a Chiral Amine Building Block: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of trans-4-(benzyloxy)cyclohexanamine, a versatile chiral amine building block with significant potential in pharmaceutical and fine chemical synthesis. We delve into its synthesis, chiral resolution, and prospective applications as a chiral auxiliary in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and functional attributes of this compound to construct complex, enantiomerically pure molecules. By presenting detailed experimental protocols and discussing the underlying principles of stereocontrol, we aim to equip the reader with the practical knowledge required to effectively integrate this valuable building block into their synthetic strategies.

Introduction: The Imperative for Chiral Amines in Modern Synthesis

The chirality of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the need for drugs with improved therapeutic efficacy and reduced side effects.[1] Chiral amines, in particular, are ubiquitous structural motifs in a vast array of active pharmaceutical ingredients (APIs).[2] They serve not only as key pharmacophoric elements but also as invaluable tools in asymmetric synthesis, acting as resolving agents, chiral catalysts, or chiral auxiliaries.[3]

This compound emerges as a building block of particular interest. Its rigid cyclohexane scaffold imparts a defined spatial orientation to the amine and benzyloxy functionalities. The trans stereochemistry ensures a diequatorial arrangement of these groups in the chair conformation, minimizing steric hindrance and providing a predictable framework for molecular interactions. The primary amine offers a reactive handle for a variety of chemical transformations, while the benzyloxy group can be readily cleaved to reveal a hydroxyl functionality, enabling further synthetic diversification. This guide will explore the practical aspects of utilizing this compound as a strategic component in the synthesis of complex chiral molecules.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be efficiently achieved in a two-step sequence starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-ol. The key steps involve the benzylation of the hydroxyl group followed by reductive amination of the resulting ketone.

Synthesis of the Precursor Ketone: 4-(Benzyloxy)cyclohexan-1-one

The synthesis of the ketone precursor, 4-(benzyloxy)cyclohexan-1-one, proceeds via a Williamson ether synthesis followed by in-situ deprotection of the ketal.[4]

Experimental Protocol:

-

To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF), slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 5 hours.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 4N hydrochloric acid (HCl) and continue stirring for 6 hours at room temperature to effect the deketalization.

-

Neutralize the reaction mixture to pH ~7 with a 4N sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane) to afford 4-(benzyloxy)cyclohexan-1-one as a light yellow oil.[4]

Reductive Amination to this compound

Reductive amination is a robust and widely utilized method for the synthesis of amines from carbonyl compounds.[5] The reaction proceeds through an imine or enamine intermediate, which is then reduced in situ. The stereochemical outcome of the reduction of cyclic ketones is often influenced by the steric bulk of the reducing agent and the reaction conditions, with the trans isomer typically being the thermodynamically more stable product.[6] While a specific protocol for the reductive amination of 4-(benzyloxy)cyclohexan-1-one is not extensively documented, a reliable procedure can be extrapolated from the well-established methods for the synthesis of other trans-4-substituted cyclohexylamines.[7]

Experimental Protocol:

-

Dissolve 4-(benzyloxy)cyclohexan-1-one (1.0 eq.) in methanol.

-

Add ammonium acetate (10 eq.) and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq.) in portions.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench by the slow addition of 1N HCl until the solution is acidic (pH ~2-3), and stir for 1 hour to hydrolyze any remaining imine.

-

Basify the solution to pH ~10-12 with 4N NaOH.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic this compound. The product can be further purified by column chromatography or distillation.

Chiral Resolution of rac-trans-4-(Benzyloxy)cyclohexanamine

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical step in the production of optically pure compounds. For amines, a common and effective method is the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[8] Tartaric acid is a readily available and often effective resolving agent for this purpose.[1] The principle relies on the different physical properties, particularly solubility, of the two diastereomeric salts formed between the racemic amine and the chiral acid.

Experimental Protocol for Chiral Resolution:

-

Dissolve racemic this compound (1.0 eq.) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in the same solvent, warming gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerate overnight to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To assess the enantiomeric excess (ee) of the resolved amine, a small sample of the crystalline salt can be treated with a base (e.g., 1N NaOH) and extracted with an organic solvent. The ee of the free amine can then be determined by chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy using a chiral solvating agent.

-

The mother liquor, containing the more soluble diastereomeric salt, can be treated similarly to recover the other enantiomer of the amine.

-

To obtain the free enantiopure amine, dissolve the crystalline diastereomeric salt in water, basify with a strong base (e.g., NaOH), and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts, filter, and remove the solvent under reduced pressure.

This compound as a Chiral Auxiliary: A Prospective Outlook

A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[9] After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. While specific applications of this compound as a chiral auxiliary are not yet widely reported in the literature, its structural features suggest significant potential in this area. By forming a chiral imine or amide, it can be employed to control the stereochemical outcome of various carbon-carbon bond-forming reactions.

Diastereoselective Alkylation of Chiral Imines

The diastereoselective alkylation of chiral imines derived from prochiral ketones or aldehydes is a powerful method for the asymmetric synthesis of α-substituted carbonyl compounds and amines.[10] The chiral amine auxiliary shields one face of the enamine tautomer, directing the approach of the electrophile to the less hindered face.

Conceptual Application:

-

Imine Formation: Condensation of enantiomerically pure this compound with a prochiral ketone (e.g., cyclohexanone) would yield a chiral imine.

-

Deprotonation and Alkylation: Treatment of the imine with a strong base, such as lithium diisopropylamide (LDA), would generate the corresponding enamine. Subsequent reaction with an alkyl halide would lead to the formation of a new stereocenter α to the carbonyl group. The bulky trans-4-(benzyloxy)cyclohexyl group is expected to effectively block one face of the enamine, leading to high diastereoselectivity.

-

Hydrolysis and Auxiliary Recovery: Mild acidic hydrolysis of the resulting imine would afford the enantiomerically enriched α-alkylated ketone and recover the chiral amine auxiliary.

Asymmetric Aldol and Diels-Alder Reactions

The principles of using this compound as a chiral auxiliary can be extended to other important asymmetric transformations. When attached to a carboxylic acid to form a chiral amide, it can direct diastereoselective aldol reactions.[11] The bulky benzyloxycyclohexyl group would likely influence the formation of a specific enolate geometry and shield one of the enolate faces. Similarly, in Diels-Alder reactions, the chiral auxiliary attached to a dienophile can control the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched cyclic products.[2] The predictable conformation of the trans-cyclohexyl ring would be instrumental in creating a well-defined chiral environment around the reactive center.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 98454-39-8 | [Vendor Data] |

| Molecular Formula | C₁₃H₁₉NO | [Vendor Data] |

| Molecular Weight | 205.30 g/mol | [Vendor Data] |

| Appearance | Liquid | [Vendor Data] |

| Purity | ≥98% | [Vendor Data] |

| Storage | Ambient temperature | [Vendor Data] |

| Hazard Statements | H302, H315, H319, H335 | [Vendor Data] |

| Precautionary Statements | P261, P280, P305+P351+P338 | [Vendor Data] |

Note: This data is based on typical supplier information and should be confirmed with the specific product's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chiral building block with considerable potential for applications in modern organic synthesis. Its straightforward preparation and amenability to classical chiral resolution make it an accessible tool for researchers. While its application as a chiral auxiliary is an area ripe for exploration, the foundational principles of asymmetric synthesis suggest that it could offer excellent levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The rigid and predictable stereochemistry of the trans-1,4-disubstituted cyclohexane ring, combined with the synthetic versatility of the amine and benzyloxy functionalities, positions this compound as a strategic asset for the construction of complex, enantiomerically pure molecules in the pharmaceutical and fine chemical industries. Further research into its applications as a chiral auxiliary is warranted and expected to yield powerful new synthetic methodologies.

References

-

Suzuki, H., et al. (2001). Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry. [Link] [Accessed January 11, 2026].

-

Fülöp, F., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). [Link] [Accessed January 11, 2026].

-

chemeurope.com. Chiral resolution. [Link] [Accessed January 11, 2026].

-

Fülöp, F., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link] [Accessed January 11, 2026].

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition. (2024). RSC Publishing. [Link] [Accessed January 11, 2026].

-

Savoia, D., et al. (2014). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. European Journal of Organic Chemistry. [Link] [Accessed January 11, 2026].

-

Wikipedia. Reductive amination. [Link] [Accessed January 11, 2026].

-

Wikipedia. Chiral auxiliary. [Link] [Accessed January 11, 2026].

-

YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. (2024). [Link] [Accessed January 11, 2026].

-

Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary. [Link] [Accessed January 11, 2026].

-

Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. (2023). RSC Advances. [Link] [Accessed January 11, 2026].

-

Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. [Link] [Accessed January 11, 2026].

-

Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. (2020). Molecules. [Link] [Accessed January 11, 2026].

-

ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link] [Accessed January 11, 2026].

-

Savoia, D., et al. (2014). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. European Journal of Organic Chemistry. [Link] [Accessed January 11, 2026].

-

The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. (2012). Journal of Visualized Experiments. [Link] [Accessed January 11, 2026].

-

Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. (2002). Organic Letters. [Link] [Accessed January 11, 2026].

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link] [Accessed January 11, 2026].

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega. [Link] [Accessed January 11, 2026].

Sources

- 1. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 2. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides [escholarship.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Evolving Landscape of Substituted Cyclohexylamines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Introduction: From Anesthetic Curiosity to Neurological Game-Changer

The family of substituted cyclohexylamines, a class of compounds defined by a cyclohexylamine scaffold with a geminal aryl group, has carved a unique and often controversial path through the annals of medicinal chemistry and pharmacology.[1][2] Initially explored for their anesthetic properties, these molecules have demonstrated a remarkable pharmacological versatility, leading to their investigation for a wide range of central nervous system (CNS) disorders.[2] This technical guide provides an in-depth exploration of the discovery, history, synthesis, structure-activity relationships (SAR), and therapeutic applications of this fascinating class of molecules, with a particular focus on the seminal compounds phencyclidine (PCP) and ketamine.

Our journey begins in the early 20th century with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) in 1907, laying the foundational chemistry for this class.[2] However, it was the synthesis of phencyclidine (PCP) in 1926 and its subsequent investigation by Parke-Davis in the 1950s that truly ignited interest in the therapeutic potential of arylcyclohexylamines.[3] Marketed as Sernyl, PCP was a potent anesthetic that, unlike conventional anesthetics of the time, did not cause cardiorespiratory depression.[4] However, its clinical use was short-lived due to a high incidence of postoperative delirium, hallucinations, and psychosis.[4][5]

This critical drawback of PCP spurred further research to identify analogs with a more favorable safety profile. This endeavor led to the synthesis of ketamine in 1962, a compound that retained the anesthetic and analgesic properties of PCP but with a shorter duration of action and a reduced incidence of severe psychotomimetic side effects.[3][6] The development of ketamine was a pivotal moment, not only providing a safer anesthetic but also opening the door to understanding the nuanced pharmacology of this class of compounds. More recently, the discovery of ketamine's rapid-acting antidepressant effects has revolutionized the treatment of major depressive disorder and sparked a renaissance in the study of substituted cyclohexylamines for a host of neurological and psychiatric conditions.[7]

This guide will delve into the core scientific principles that have driven the evolution of substituted cyclohexylamines, from their fundamental synthesis to their complex interactions with neuronal signaling pathways.

The Chemical Core: Synthesis and Structural Diversity

The synthetic accessibility of the arylcyclohexylamine scaffold has been a key driver of its extensive exploration. Several synthetic routes have been developed, with the most common methods revolving around the formation of a key intermediate, 1-piperidinocyclohexanecarbonitrile (PCC), followed by the introduction of the aryl group via a Grignard reaction.[8][9]

Experimental Protocol: Synthesis of Phencyclidine (PCP) via the Nitrile Intermediate Method

This protocol outlines a common clandestine method for the synthesis of PCP, often referred to as the "Bucket Method," which proceeds through the PCC intermediate.[10]

Step 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)

-

Reaction Setup: In a well-ventilated fume hood, a solution of sodium bisulfite (11.5 g, 0.11 mol) in 25 mL of water is prepared in a suitable reaction vessel.

-

Addition of Reactants: To this solution, cyclohexanone (9.8 g, 0.1 mol) is added. A separate solution containing sodium cyanide (5.4 g, 0.11 mol) and piperidine (8.5 g, 0.1 mol) in 20 mL of water is then added to the reaction mixture.

-

Reaction: The reaction is allowed to stir overnight at room temperature.

-

Workup: The resulting solid product (PCC) is collected by filtration, washed with water, and dried under vacuum. This typically yields a white crystalline solid.[10]

Step 2: Grignard Reaction to form Phencyclidine

-

Grignard Reagent Preparation: In a separate flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.

-

Reaction with PCC: A solution of the PCC intermediate in an appropriate solvent (e.g., anhydrous diethyl ether or THF) is added dropwise to the prepared Grignard reagent.

-

Reaction: The reaction mixture is typically stirred overnight at room temperature to ensure complete reaction.[10]

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid). The aqueous layer is then made basic, and the PCP is extracted with an organic solvent such as petroleum ether.

-

Purification: The crude PCP is then typically converted to its hydrochloride salt by treatment with hydrochloric acid and recrystallized to yield the final product.[11]

Experimental Protocol: Synthesis of Ketamine

The synthesis of ketamine follows a different pathway, starting from 2-chlorobenzonitrile.

-

Grignard Reaction: 2-chlorobenzonitrile is reacted with cyclopentyl magnesium bromide. This is followed by hydrolysis to yield 2-chlorophenyl-cyclopentyl ketone.[12][13]

-

Bromination: The resulting ketone is then brominated, typically using bromine in a suitable solvent.[13]

-

Amination and Rearrangement: The brominated intermediate is reacted with methylamine, which leads to the formation of an α-hydroxy imine that undergoes a thermal rearrangement to produce ketamine.[13]

The versatility of these synthetic methods has allowed for the creation of a vast library of substituted cyclohexylamine derivatives, enabling a thorough exploration of their structure-activity relationships.

Structure-Activity Relationships (SAR): Tuning Pharmacological Activity

The pharmacological profile of substituted cyclohexylamines can be dramatically altered by modifications to the three key structural components: the aryl ring, the cyclohexyl ring, and the amine moiety.[14][15] The primary target for many of these compounds is the N-methyl-D-aspartate (NMDA) receptor, where they act as non-competitive antagonists by binding to a site within the receptor's ion channel, often referred to as the PCP site.[16][17]

Aryl Ring Modifications

Substitutions on the aromatic ring have a profound impact on the potency and selectivity of these compounds.

-

Electron Density: Increasing the electron density of the aromatic ring, for instance with an amino group (e.g., 3-NH2-PCP), generally retains or enhances PCP-like activity. Conversely, strongly electron-withdrawing groups like a nitro group (e.g., 3-NO2-PCP) lead to a loss of activity.[14]

-

Positional Isomers: The position of the substituent on the phenyl ring is also critical. For example, 3-methoxy substitution on PCP (3-MeO-PCP) results in a compound with high affinity for the NMDA receptor, whereas the 4-methoxy analog (4-MeO-PCP) is significantly less potent.[16]

Cyclohexyl Ring Modifications

Alterations to the cyclohexyl ring also modulate activity.

-

Ring Size: Decreasing the size of the cycloalkyl ring from a six-membered ring (cyclohexyl) generally leads to a decrease in PCP-like activity. Increasing the ring size can also reduce in vivo activity, even if in vitro binding affinity remains high.[15]

Amine Moiety Modifications

The nature of the amine substituent is a key determinant of the pharmacological profile.

-

N-Alkyl Substituents: Replacing the piperidine ring of PCP with smaller N-alkyl groups can alter potency but generally preserves efficacy.[14]

-

Replacement of the Piperidine Ring: Replacing the piperidine ring with other cyclic amines, such as pyrrolidine, can also influence potency.

The following table summarizes the binding affinities (Ki) of selected arylcyclohexylamine derivatives at the NMDA receptor, highlighting the impact of these structural modifications.

| Compound | Aryl Substitution | Amine Moiety | Cyclohexyl Modification | NMDA Receptor Ki (nM) |

| Phencyclidine (PCP) | Phenyl | Piperidine | Cyclohexyl | 59[16] |

| Ketamine | 2-Chlorophenyl | Methylamine | Cyclohexanone | ~1000-2500[18] |

| 3-MeO-PCP | 3-Methoxyphenyl | Piperidine | Cyclohexyl | High Affinity |